4-chloro-N'-hydroxy-N-phenylbenzenecarboximidamide
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Overview
Description
4-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide is an organic compound with a complex structure that includes a chlorinated benzene ring, a hydroxyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide typically involves the reaction of 4-chlorobenzoyl chloride with N-hydroxy-N-phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-N’-hydroxy-N-phenylbenzamide.
Reduction: Formation of 4-chloro-N’-hydroxy-N-phenylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl and chlorinated benzene rings can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-hydroxy-N-methylbenzenecarboximidamide
- 4-chloro-N’-hydroxy-N-ethylbenzenecarboximidamide
- 4-chloro-N’-hydroxy-N-propylbenzenecarboximidamide
Uniqueness
4-chloro-N’-hydroxy-N-phenylbenzenecarboximidamide is unique due to the presence of the phenyl group, which can enhance its interactions with biological molecules compared to its methyl, ethyl, or propyl analogs
Properties
Molecular Formula |
C13H11ClN2O |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
4-chloro-N-hydroxy-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C13H11ClN2O/c14-11-8-6-10(7-9-11)13(16-17)15-12-4-2-1-3-5-12/h1-9,17H,(H,15,16) |
InChI Key |
FXLBBBVRAIJTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)Cl)NO |
Origin of Product |
United States |
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